molecular formula C15H10N4O4 B5060057 N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine

N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine

Cat. No.: B5060057
M. Wt: 310.26 g/mol
InChI Key: MHFNPHYFRNCBFD-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine is a complex organic compound characterized by the presence of a naphthalene ring and a pyridine ring, both of which are substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine typically involves the reaction of naphthalen-1-amine with 3,5-dinitropyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be scaled up by using larger reaction vessels and optimizing the reaction parameters to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction may produce amino derivatives.

Scientific Research Applications

N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(naphthalen-1-yl)-3,5-dinitropyridin-2-amine is unique due to its specific structural features, such as the presence of both naphthalene and pyridine rings with nitro substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-naphthalen-1-yl-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4/c20-18(21)11-8-14(19(22)23)15(16-9-11)17-13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFNPHYFRNCBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=C(C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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